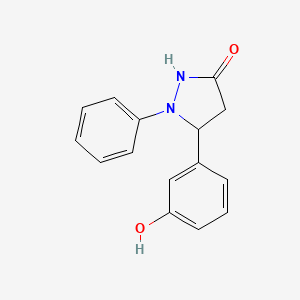
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones. This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a pyrazolidinone ring. Pyrazolidinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one typically involves the condensation of 3-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolidinone. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyrazolidinone ring can be reduced to form the corresponding pyrazolidine.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of substituted phenyl or hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazolidinone ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with the hydroxy group in the para position.
5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with a methoxy group instead of a hydroxy group.
1-Phenyl-3-(3-hydroxyphenyl)pyrazolidin-5-one: Similar structure but with different substitution patterns on the pyrazolidinone ring.
Uniqueness
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and phenyl groups on the pyrazolidinone ring provides a versatile scaffold for further functionalization and optimization for various applications.
Properties
CAS No. |
87811-00-5 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N2O2/c18-13-8-4-5-11(9-13)14-10-15(19)16-17(14)12-6-2-1-3-7-12/h1-9,14,18H,10H2,(H,16,19) |
InChI Key |
UHFKHNULPDVPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



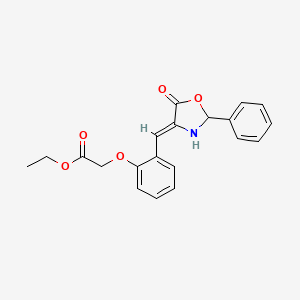
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)
![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)



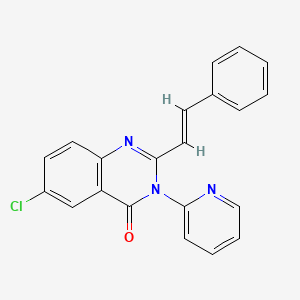
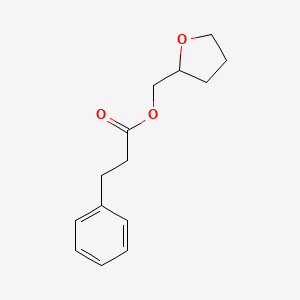
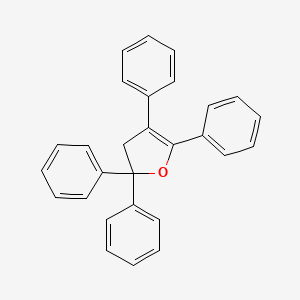
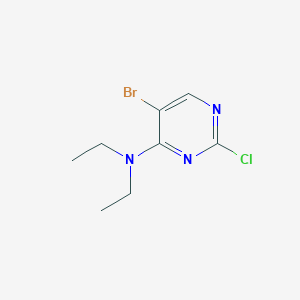
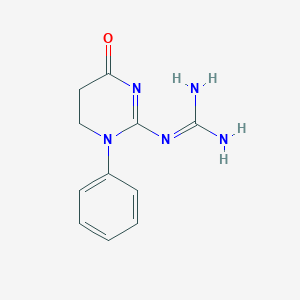
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
